molecular formula C20H26FN3O3 B2750504 Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate CAS No. 2380177-38-6

Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2750504
CAS No.: 2380177-38-6
M. Wt: 375.444
InChI Key: QIHHGTRXVJKRQA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which is then functionalized with a fluoro group and a methyl group. The piperidine moiety is introduced through a nucleophilic substitution reaction, and the tert-butyl ester is formed via esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is unique due to its combination of a quinazolinone core with a piperidine moiety, which is further functionalized with fluoro and methyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c1-13-22-17-11-15(21)5-6-16(17)18(25)24(13)12-14-7-9-23(10-8-14)19(26)27-20(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHHGTRXVJKRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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